molecular formula C12H14N2O3 B1265565 Ethyl 2-(phenylazo)acetoacetate CAS No. 5462-33-9

Ethyl 2-(phenylazo)acetoacetate

Cat. No.: B1265565
CAS No.: 5462-33-9
M. Wt: 234.25 g/mol
InChI Key: YBKOBYPTHJKDFK-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylazo)acetoacetate is an organic compound with the molecular formula C12H14N2O3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linked to an aromatic ring. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.

Scientific Research Applications

Ethyl 2-(phenylazo)acetoacetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(phenylazo)acetoacetate is not available in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and keeping away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(phenylazo)acetoacetate typically involves the diazotization of aniline followed by coupling with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite to generate the diazonium salt, which then reacts with ethyl acetoacetate to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(phenylazo)acetoacetate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Products can include nitroso compounds or nitro compounds.

    Reduction: The primary products are aromatic amines.

    Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Mechanism of Action

The mechanism of action of Ethyl 2-(phenylazo)acetoacetate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of Ethyl 2-(phenylazo)acetoacetate, used in various organic synthesis reactions.

    Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group, used in similar applications.

    Ethyl 2-(ureidomethylene)acetoacetate: Another derivative with different functional groups, used in specialized chemical synthesis.

Uniqueness: this compound is unique due to its azo group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and reactivity patterns.

Properties

IUPAC Name

ethyl 3-oxo-2-phenyldiazenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKOBYPTHJKDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271598
Record name Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-33-9
Record name Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5462-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetic acid, 2-(phenylazo)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17512
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Record name Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(phenylazo)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.319
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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